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molecular formula C9H16O6 B162884 Nonanediperoxoic acid CAS No. 1941-79-3

Nonanediperoxoic acid

Cat. No. B162884
M. Wt: 220.22 g/mol
InChI Key: SXLLDUPXUVRMEE-UHFFFAOYSA-N
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Patent
US04287135

Procedure details

As described in example 4 50 grams (0.27 moles) of azelaic acid were treated with 72.3 grams (1.06 moles) of 50% aqueous hydrogen peroxide in 70 ml of concentrated sulfuric acid. After the addition of 170 grams of an aqueous solution of MgSO4 the reaction mixture was cooled and treated with an aqueous solution of Mg(OH)2 until a pH-value of 3 was obtained. The solids were separated by filtration and after drying there were obtained 99.5 grams of diperoxyazelaic acid, desensitized with MgSO4. The content of peroxy-acid is 39.2%.
[Compound]
Name
example 4
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
72.3 g
Type
reactant
Reaction Step Three
Quantity
70 mL
Type
solvent
Reaction Step Three
[Compound]
Name
aqueous solution
Quantity
170 g
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
Mg(OH)2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]([OH:13])(=[O:12])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][C:9](O)=[O:10].[OH:14][OH:15].[O-:16]S([O-])(=O)=O.[Mg+2]>S(=O)(=O)(O)O>[C:1]([O:13][OH:16])(=[O:12])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][C:9]([O:14][OH:15])=[O:10] |f:2.3|

Inputs

Step One
Name
example 4
Quantity
50 g
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCCCC(=O)O)(=O)O
Step Three
Name
Quantity
72.3 g
Type
reactant
Smiles
OO
Name
Quantity
70 mL
Type
solvent
Smiles
S(O)(O)(=O)=O
Step Four
Name
aqueous solution
Quantity
170 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-]S(=O)(=O)[O-].[Mg+2]
Step Five
Name
Mg(OH)2
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was cooled
CUSTOM
Type
CUSTOM
Details
was obtained
CUSTOM
Type
CUSTOM
Details
The solids were separated by filtration
CUSTOM
Type
CUSTOM
Details
after drying there

Outcomes

Product
Name
Type
product
Smiles
C(CCCCCCCC(=O)OO)(=O)OO
Measurements
Type Value Analysis
AMOUNT: MASS 99.5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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